

# Introduction: The Significance of (3-Aminocyclobutyl)methanol in Modern Drug Discovery

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## Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol

Cat. No.: B3021967

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**(3-Aminocyclobutyl)methanol** is a key structural motif and versatile building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional cyclobutyl scaffold offers a distinct advantage over linear or aromatic linkers, enabling chemists to explore chemical space with greater precision. This can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates. The presence of both a primary amine and a primary alcohol provides two orthogonal points for chemical modification, making it an ideal starting material for the synthesis of complex molecules and compound libraries.

The compound exists primarily as two geometric isomers, *cis* and *trans*, which can have significantly different biological activities and binding affinities when incorporated into a larger molecule. Therefore, securing the correct isomer with high purity is a critical first step in any research and development campaign. This guide provides an in-depth analysis of the commercial landscape for **(3-Aminocyclobutyl)methanol**, offering practical advice for its procurement, quality assessment, and handling.

## Isomeric Forms and Chemical Identifiers

Understanding the specific identifiers for **(3-Aminocyclobutyl)methanol** and its common salt form is crucial for accurate sourcing. The molecule is often supplied as a free base or as a more stable hydrochloride salt.

Compound Name	Isomer	Form	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
(3-Aminocyclobutyl)methanol	Mixture/Unspecified	Free Base	130369-00-5	C <sub>5</sub> H <sub>11</sub> NO	101.15[1][2]
(3-Aminocyclobutyl)methanol hydrochloride	Mixture/Unspecified	HCl Salt	130369-06-1	C <sub>5</sub> H <sub>12</sub> ClNO	137.61[3][4][5]
cis-(3-Aminocyclobutyl)methanol	cis	Free Base	142733-66-2	C <sub>5</sub> H <sub>11</sub> NO	101.15[6][7]
cis-(3-Aminocyclobutyl)methanol hydrochloride	cis	HCl Salt	142733-65-1	C <sub>5</sub> H <sub>12</sub> ClNO	137.61[3][8]
trans-(3-Aminocyclobutyl)methanol hydrochloride	trans	HCl Salt	1284250-10-7	C <sub>5</sub> H <sub>12</sub> ClNO	137.61[3][9]

## Commercial Availability & Supplier Landscape

**(3-Aminocyclobutyl)methanol** is available from a range of chemical suppliers, primarily catering to the research and development sector. Availability spans small (mg) to bulk (kg) quantities, though larger quantities may require custom synthesis. Pricing is highly variable and depends on the supplier, purity, isomeric form, and quantity. The trans and cis isomers are often sold as separate, stereochemically defined products.

Below is a comparative summary of representative suppliers. Note that pricing and availability are subject to change and should be verified directly with the supplier.

Supplier	Compound Name	Purity	Quantity	Price (USD/EUR)
SynQuest Laboratories	trans-3-Amino-cyclobutanemethanol hydrochloride	97.0%	250 mg	\$490.00[3]
	trans-3-Amino-cyclobutanemethanol hydrochloride	97.0%	1 g	\$1390.00[3]
Crysdot	((trans-3-Aminocyclobutyl)methanolhydrochloride	95+%	1 g	\$450.00[3]
Chemenu	trans-3-AMino-cyclobutaneMethanolhydrochloride	95%	5 g	\$940.00[3]
Achmem	(3-aminocyclobutyl)methanol HCl	98%	1 g	\$122.00[4]
Fluorochem (via CymitQuimica)	(cis-3-Aminocyclobutyl)methanol hydrochloride	97%	100 mg	€94.00[8]
	(cis-3-Aminocyclobutyl)methanol hydrochloride	97%	1 g	€258.00[8]
ChemShuttle	(3-aminocyclobutyl)methanol	95%	1 g	\$4800.00

Sigma-Aldrich	(3-aminocyclobutyl) methanol	91%	100 mg	\$59.80[2]
Amadis Chemical	cis-(3-aminocyclobutyl) methanol	97%	1 g	\$406.00[6]
AA Blocks (via CP Lab Safety)	(cis-3-Aminocyclobutyl) methanol	95%	100 mg	\$373.60[7]

Disclaimer: Prices are for illustrative purposes based on data retrieved and may not reflect current market rates. All products are intended for research use only.[7][10]

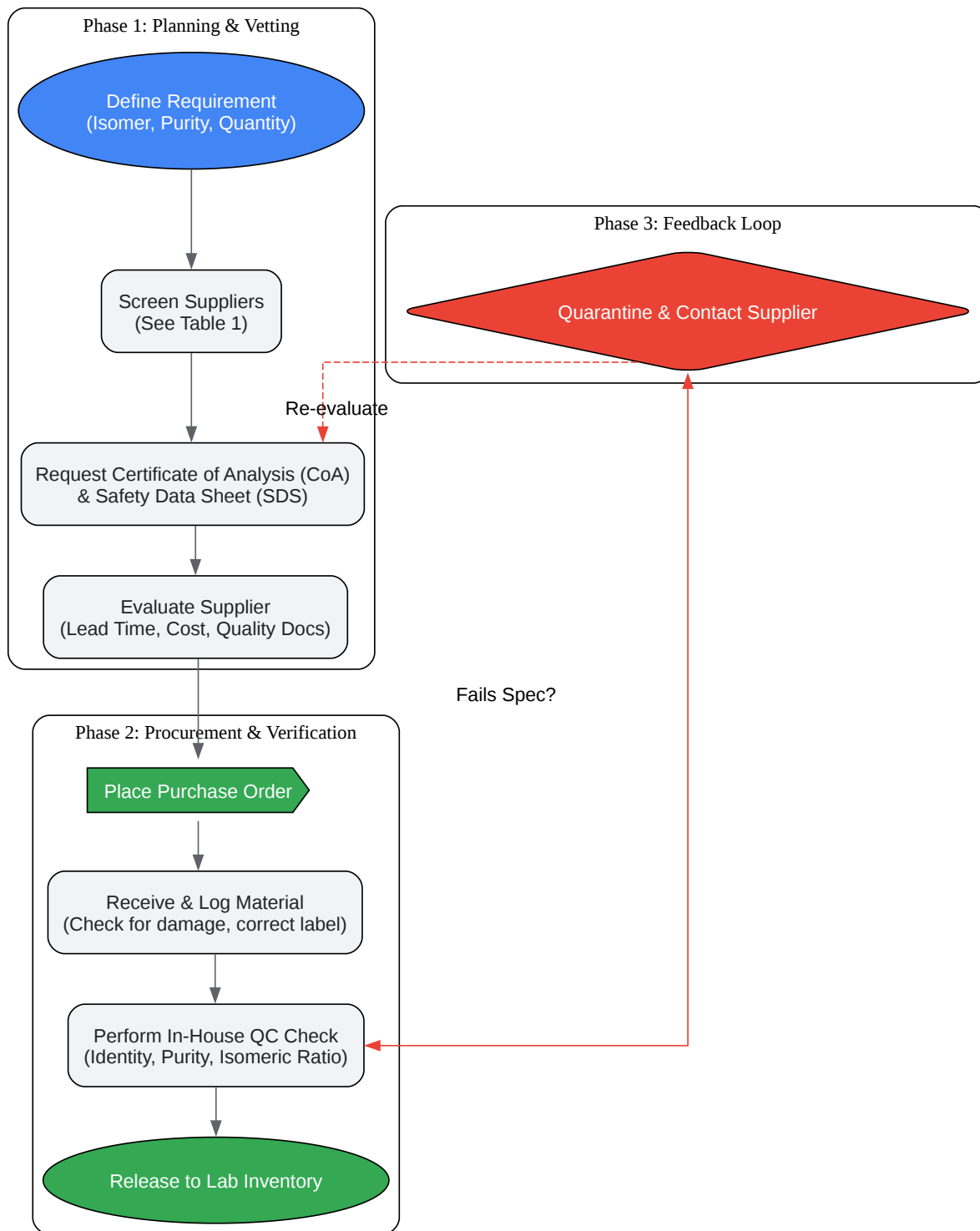
## Procurement and Quality Assessment: A Strategic Workflow

Sourcing a critical building block like **(3-Aminocyclobutyl)methanol** requires more than simply finding the lowest price. Ensuring isomeric and chemical purity is paramount to the success of subsequent synthetic steps and the validity of biological data.

### Supplier Selection and Vetting

The choice of supplier is the foundational step. For early-stage research, a catalog supplier with readily available stock is often sufficient. For later-stage development and scale-up, a supplier with demonstrated synthesis and analytical capabilities is essential.

The workflow below outlines a robust process for procuring this reagent.



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Fig 1. Strategic workflow for reagent procurement and verification.

## Protocol: Incoming Quality Control (QC) Verification

Trustworthiness in research protocols is built on self-validating systems. Do not assume a supplied reagent is 100% correct. An incoming QC check is a non-negotiable step to prevent costly downstream failures.

Objective: To verify the identity, purity, and isomeric integrity of a newly received batch of **(3-Aminocyclobutyl)methanol** (or its HCl salt).

Materials:

- Received **(3-Aminocyclobutyl)methanol** sample
- Appropriate deuterated solvent (e.g., D<sub>2</sub>O for HCl salt, CDCl<sub>3</sub> or MeOD for free base)
- NMR tubes
- LC-MS grade solvents (e.g., water, acetonitrile, methanol)
- LC-MS vials
- Appropriate acid or base modifier for mobile phase (e.g., formic acid or ammonium hydroxide)

Methodology:

- Documentation Review:
  - Cross-reference the supplier's Certificate of Analysis (CoA) with the product label. Ensure the CAS number, batch number, and product name match.
  - Review the CoA for the analytical methods used (e.g., <sup>1</sup>H NMR, LC-MS, GC-MS) and the reported purity. This sets the benchmark for your own analysis.
- <sup>1</sup>H NMR Spectroscopy (Identity & Isomeric Ratio):
  - Causality: <sup>1</sup>H NMR is the most powerful tool for confirming the compound's core structure and, crucially, for determining the ratio of cis to trans isomers. The chemical shifts and

coupling constants of the cyclobutyl protons will be distinct for each isomer.

- Procedure:

1. Prepare a sample of ~5-10 mg in ~0.6 mL of a suitable deuterated solvent.
2. Acquire a standard  $^1\text{H}$  NMR spectrum.
3. Compare the acquired spectrum to a reference spectrum (from the supplier or literature) to confirm structural identity.
4. Carefully integrate the signals unique to the cis and trans isomers to calculate the isomeric ratio. A high-purity sample should show signals predominantly for one isomer.

- LC-MS (Purity Assessment):

- Causality: Liquid Chromatography-Mass Spectrometry separates the sample by polarity and provides the mass-to-charge ratio ( $m/z$ ) of the components. This confirms the molecular weight of the main peak and quantifies the area-percent of any impurities.
- Procedure:
  1. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., 50:50 water/methanol).
  2. Develop a suitable LC method (a standard C18 column with a water/acetonitrile gradient is a good starting point).
  3. Inject the sample and acquire the chromatogram (UV) and mass spectrum.
  4. Confirm the main peak in the mass spectrum corresponds to the expected  $[\text{M}+\text{H}]^+$  ion (102.1 for the free base, 138.1 for the HCl salt which will show as the free base in the MS).
  5. Integrate the UV chromatogram to determine the area-percent purity. This should align with the purity value stated on the CoA.

## Safe Handling and Storage

Proper handling and storage are critical for maintaining the integrity of **(3-Aminocyclobutyl)methanol** and ensuring laboratory safety.

- **Personal Protective Equipment (PPE):** Always handle the compound in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[11\]](#)[\[12\]](#)
- **Storage Conditions:** Most suppliers recommend storing the material at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[\[1\]](#)[\[4\]](#) This is because the primary amine can be susceptible to oxidation and the compound may be hygroscopic. Store in a tightly sealed container in a cool, dry place.[\[11\]](#)
- **Hazards and First Aid:** **(3-Aminocyclobutyl)methanol** and its salts are typically classified as harmful if swallowed (H302), causing skin irritation (H315), and causing serious eye irritation (H319).[\[2\]](#)[\[4\]](#) In case of contact, flush the affected area with copious amounts of water and seek medical attention. Always consult the material's specific Safety Data Sheet (SDS) before handling.[\[2\]](#)

## Conclusion

**(3-Aminocyclobutyl)methanol** is a commercially accessible and highly valuable building block for drug discovery professionals. While numerous suppliers offer this reagent, its utility is directly tied to its isomeric and chemical purity. A diligent procurement strategy, incorporating rigorous supplier vetting and mandatory in-house quality control, is the most effective way to mitigate risks. By following the workflows and protocols outlined in this guide, researchers can confidently source high-quality material, ensuring the integrity and reproducibility of their scientific endeavors.

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